Desloratadina

Descripción general

Descripción

Iso Desloratadine, also known as Desloratadine EP Impurity B, is an impurity of Desloratadine . Desloratadine is a nonsedating-type histamine H1-receptor antagonist and an active metabolite of Loratadine . It is used for the symptomatic relief of allergic conditions including rhinitis and chronic urticaria .

Synthesis Analysis

The synthesis of Desloratadine involves the formation of a multicomponent crystal (MCC) using several coformers . The MCC synthesis was performed between Desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique .Molecular Structure Analysis

The molecular formula of Iso Desloratadine is C19H19ClN2 . The IUPAC name is 13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene . The molecular weight is 310.8 g/mol .Chemical Reactions Analysis

The formation of Desloratadine multicomponent crystal was confirmed using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) . The accelerated stability of MCC at 40 °C and relative humidity of 75% was investigated using PXRD and FTIR .Physical And Chemical Properties Analysis

The molecular weight of Iso Desloratadine is 310.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It also has a Rotatable Bond Count of 1 .Aplicaciones Científicas De Investigación

Manejo de la Rinitis Alérgica

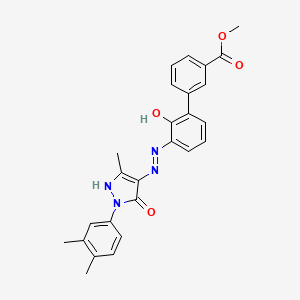

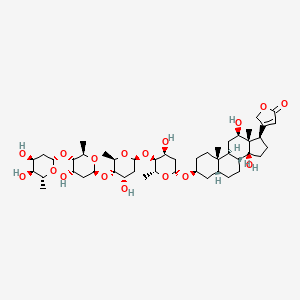

Desloratadina es ampliamente reconocida por su eficacia en el manejo de los síntomas de la rinitis alérgica. Actúa como un potente antagonista del receptor H1 de la histamina, que juega un papel crucial en las respuestas alérgicas. Estudios han demostrado que this compound puede mejorar significativamente la congestión nasal y otros síntomas relacionados, mejorando la calidad de vida de los pacientes {svg_1}.

Tratamiento de la Urticaria Idiopática Crónica

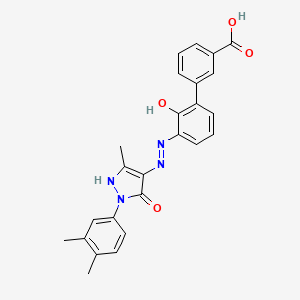

El compuesto también es efectivo en el tratamiento de la urticaria idiopática crónica, una condición caracterizada por ronchas persistentes sin una causa conocida. La capacidad de this compound para dirigirse selectivamente a los receptores de histamina sin cruzar la barrera hematoencefálica la convierte en una opción ideal para el manejo a largo plazo de esta condición {svg_2}.

Farmacocinética y Distribución Tisular

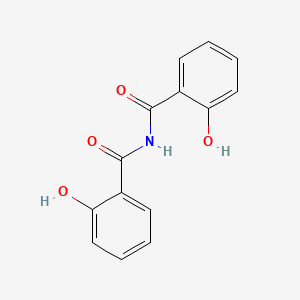

This compound ha sido objeto de estudios farmacocinéticos para comprender su absorción, distribución, metabolismo y excreción. Las investigaciones indican que this compound y sus metabolitos se distribuyen ampliamente en el hígado, el bazo, el timo, el corazón, las glándulas suprarrenales y la glándula pituitaria, lo cual es crucial para desarrollar terapias dirigidas {svg_3}.

Afinidad por Tejido Inmunorregulador

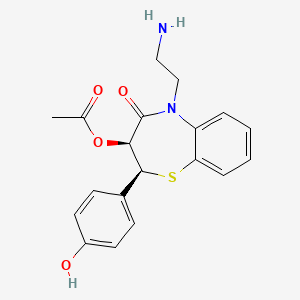

Los metabolitos activos de this compound exhiben una tendencia a distribuirse a tejidos inmunorreguladores específicos. Esta propiedad es particularmente relevante en el contexto de la inflamación alérgica mediada por el sistema inmunitario, donde this compound podría potencialmente desempeñar un papel en la modulación de las respuestas inmunitarias {svg_4}.

Mejora de la Solubilidad y la Disolución

La baja solubilidad de this compound en condiciones fisiológicas plantea desafíos para la formulación de fármacos. Sin embargo, la investigación sobre la cocristalización con ácido oxálico ha llevado al desarrollo de fases cristalinas multicomponentes que exhiben una solubilidad y tasas de disolución mejoradas, lo que convierte a this compound en un candidato prometedor para la formulación de comprimidos {svg_5}.

Propiedades Antihistamínicas No Sedantes

Una de las características sobresalientes de this compound es su efecto no sedante, atribuido a su incapacidad para penetrar la barrera hematoencefálica. Esta característica la diferencia de los antihistamínicos de primera generación y es una ventaja significativa en los tratamientos donde el deterioro cognitivo es una preocupación {svg_6}.

Mecanismo De Acción

Target of Action

Iso Desloratadine, a second-generation nonsedating antihistamine, primarily targets the H1 receptors . These receptors are found in various tissues throughout the body, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . The binding affinity of Iso Desloratadine for H1 receptors is among the highest of all antihistamines .

Mode of Action

Iso Desloratadine competes with free histamine for binding at H1 receptors . By binding to these receptors, Iso Desloratadine blocks the action of endogenous histamine, which can lead to temporary relief of negative symptoms associated with allergies, such as nasal congestion and watery eyes .

Biochemical Pathways

Iso Desloratadine affects the biochemical pathways involved in the allergic response. It inhibits the binding of pyrilamine to brain H1 receptors and has a tendency for distributing to specific immune-regulatory tissues . This action reduces the release of anti-inflammatory cytokines and other mediators involved in the early and late phases of the allergic response .

Pharmacokinetics

The pharmacokinetics of Iso Desloratadine involves its absorption, distribution, metabolism, and excretion (ADME). It is the major active metabolite of loratadine, a second-generation histamine . The body’s exposure to active metabolites is much higher with loratadine, but much lower with Iso Desloratadine . Iso Desloratadine and its active metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Result of Action

The molecular and cellular effects of Iso Desloratadine’s action involve the inhibition of a range of inflammatory mediators in addition to exerting potent H1-receptor antagonism . This results in the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Iso Desloratadine. For instance, it has been found that different aqueous matrices (HCO3−, NO3−, and humic acid) have varying degrees of influence on the degradation of antihistamines . Furthermore, Iso Desloratadine and its active metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Iso Desloratadine interacts with the histamine H1 receptor, preventing many of histamine’s adverse effects . It competes with free histamine for binding at H1-receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms .

Cellular Effects

Iso Desloratadine has inhibitory effects on allergic inflammatory cells and on the elaboration of mediators, such as cytokines, chemokines, and adhesion molecules, that are responsible for orchestrating the systemic allergic inflammatory response to allergen exposure . It also reduces phorbol 12-myristate 13-acetate secretagogue-stimulated mast cell release of interleukin (IL)-3, IL-6, TNF-α, and granulocyte-macrophage colony-stimulating factor (GMCSF) by 32.1, 32.6, 64.5, and 27.8%, respectively .

Molecular Mechanism

Iso Desloratadine exerts its effects at the molecular level by binding to the histamine H1 receptor . This binding interaction inhibits the action of histamine, leading to relief from allergic symptoms .

Temporal Effects in Laboratory Settings

The effects of Iso Desloratadine have been observed over time in laboratory settings. It has been shown to provide significant relief of symptoms of seasonal and perennial allergic rhinitis at trough concentrations 24 hours after administration, which is consistent with the long half-life and prolonged H1 receptor occupancy of desloratadine .

Dosage Effects in Animal Models

In animal models, the effects of Iso Desloratadine vary with different dosages. It has been shown that the clearance (Vmax/Km) values for CYP3A4 were 135.7 μl/min/mg protein for loratadine disappearance and 12.25 μl/min/mg protein for desloratadine formation .

Metabolic Pathways

Iso Desloratadine is involved in metabolic pathways that include N-glucuronidation by UGT2B10 followed by 3-hydroxylation by CYP2C8 followed by deconjugation (rapid, nonenzymatic hydrolysis of the N-glucuronide) .

Transport and Distribution

Iso Desloratadine is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It does not affect important drug transport molecules, such as P-glycoprotein and organic anion transport polypeptide .

Propiedades

IUPAC Name |

13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSCCBORDDPTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183198-49-4 | |

| Record name | 5H-Benzo(5,6)cyclohepta(1,2-b)pyridine, 8-chloro-6,11-dihydro-11-(1,2,3,6-tetrahydro-4-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183198494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desloratadine Related Compound B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDINE, 8-CHLORO-6,11-DIHYDRO-11-(1,2,3,6-TETRAHYDRO-4-PYRIDINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFV2D34WTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)